Cas no 1804869-01-9 (2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine)

2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a multifunctional structure, offering versatility in synthetic applications. The presence of chloromethyl, difluoromethyl, iodo, and trifluoromethyl groups provides multiple reactive sites for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing trifluoromethyl group enhances stability and reactivity, while the iodo substituent facilitates cross-coupling reactions. Its unique substitution pattern allows for selective modifications, enabling the development of complex molecules. This compound is particularly useful in the design of bioactive compounds, where fluorinated and halogenated moieties are critical for optimizing physicochemical properties and binding interactions.
2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine structure
1804869-01-9 structure
Product name:2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine
CAS No:1804869-01-9
MF:C8H4ClF5IN
MW:371.473550796509
CID:4895388

2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H4ClF5IN/c9-2-5-3(6(10)11)1-4(7(15)16-5)8(12,13)14/h1,6H,2H2
    • InChI Key: NHSQQSZQFOCAHK-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)(F)F)C=C(C(F)F)C(CCl)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9

2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029020402-250mg
2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine
1804869-01-9 95%
250mg
$931.00 2022-04-01
Alichem
A029020402-500mg
2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine
1804869-01-9 95%
500mg
$1,853.50 2022-04-01
Alichem
A029020402-1g
2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine
1804869-01-9 95%
1g
$3,155.55 2022-04-01

Additional information on 2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine

2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine: A Comprehensive Overview

2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine is a highly specialized organic compound with the CAS number 1804869-01-9. This compound belongs to the class of pyridines, which are aromatic six-membered rings with one nitrogen atom. The structure of this compound is characterized by the presence of multiple substituents, including a chloromethyl group, a difluoromethyl group, an iodo group, and a trifluoromethyl group. These substituents are strategically positioned at specific positions on the pyridine ring, making this compound unique in terms of its chemical properties and potential applications.

The synthesis of 2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine involves advanced organic chemistry techniques, including multi-step synthesis and precise control over reaction conditions. The presence of halogen atoms (chlorine, fluorine, and iodine) in the molecule makes it highly reactive, which is a key factor in its potential use in various chemical reactions. Recent studies have highlighted the importance of such halogenated pyridines in drug discovery and materials science due to their ability to modulate electronic properties and enhance molecular stability.

One of the most notable features of this compound is its trifluoromethyl group, which is known for its electron-withdrawing effects. This property can significantly influence the reactivity of the molecule in various chemical transformations. For instance, the trifluoromethyl group can enhance the electrophilicity of adjacent atoms, making them more susceptible to nucleophilic attacks. This characteristic has been leveraged in recent research to design novel catalysts for organic synthesis.

The chloromethyl group present in this compound adds another layer of complexity to its chemical behavior. Chlorine's electronegativity and its ability to participate in various types of bonding make it a versatile substituent. In recent studies, compounds with chloromethyl groups have been explored for their potential in medicinal chemistry, particularly in the development of bioisosteres and pharmacophores.

The difluoromethyl group further contributes to the molecule's uniqueness by introducing additional fluorine atoms into the structure. Fluorine's high electronegativity and its ability to form strong bonds make it a valuable element in drug design. Recent advancements in fluorination techniques have enabled researchers to incorporate difluoromethyl groups into complex molecules with greater precision and efficiency.

The presence of an iodo group at position 6 on the pyridine ring adds another dimension to this compound's reactivity. Iodine's large atomic size and relatively low electronegativity compared to chlorine make it an excellent leaving group in substitution reactions. This property has been exploited in recent studies to develop efficient methods for synthesizing biologically active compounds.

From a structural standpoint, 2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine exhibits a high degree of steric hindrance due to the bulky substituents attached to the pyridine ring. This steric effect can influence both the physical properties of the compound (such as melting point and solubility) and its reactivity in chemical reactions. Recent research has focused on understanding how these steric effects can be manipulated to optimize molecular interactions in drug delivery systems.

In terms of applications, this compound has shown promise in several areas, including pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of substituents makes it an ideal candidate for exploring new chemical space in drug discovery programs. For example, recent studies have demonstrated that similar compounds can modulate key biological targets such as kinases and G-protein coupled receptors (GPCRs), which are critical in treating various diseases.

The development of efficient synthetic routes for 2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine has been a focal point for researchers aiming to scale up production for industrial applications. Modern methodologies such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the synthesis process while maintaining high yields and purity levels.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is essential for ensuring sustainable practices in its production and use. Recent research has emphasized the importance of green chemistry principles in designing eco-friendly synthetic routes that minimize waste generation and reduce energy consumption.

In conclusion, 2-(Chloromethyl)-3-(difluorom methyl)-6-iodo-5-(trifl urom ethyl)pyridin e (CAS No: 1804869-01-9) represents a cutting-edge example of how advanced organic chemistry can be harnessed to create complex molecules with diverse applications. Its unique structure, reactivity, and potential uses make it a subject of ongoing research interest across multiple disciplines.

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